Scopolamine hydrobromide

Vue d'ensemble

Description

Elle est largement connue pour ses propriétés anticholinergiques et est utilisée en médecine pour traiter le mal des transports, les nausées postopératoires et les vomissements . La scopolamine a une longue histoire d'utilisation, remontant au XIXe siècle, et figure sur la Liste des médicaments essentiels de l'Organisation mondiale de la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La scopolamine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique la dérivatisation de la scopolamine extraite de plantes avec du bromure de butyle-1 via une N-alkylation . Une autre méthode implique la cristallisation induite par un champ magnétique, ce qui améliore la pureté et le taux de récupération du bromhydrate de scopolamine . Le processus comprend l'alcalinisation, l'extraction avec des solvants non polaires et la purification par plusieurs extractions liquide-liquide .

Méthodes de production industrielle

La production industrielle de scopolamine repose principalement sur la culture à grande échelle de plantes comme Duboisia myoporoides et Duboisia leichhardtii . Ces plantes sont riches en alcaloïdes tropaniques, qui sont ensuite extraits et purifiés pour obtenir de la scopolamine. Des approches biotechnologiques, telles que l'utilisation de cultures de cals ou de cultures de racines poilues génétiquement transformées, sont également explorées mais ne sont pas encore compétitives avec les méthodes traditionnelles .

Analyse Des Réactions Chimiques

Preparation of Scopolamine Hydrobromide

A method for preparing this compound involves using anisodamine hydrobromide as a starting material :

- Degradation and Purification: Anisodamine hydrobromide is degraded, separated, and purified to obtain scopolamine hydrochloride .

- Esterification: Scopolamine hydrochloride is esterified with acetyl tropine chloride to produce acetyl scopolamine .

- Hydrolysis: Acetyl scopolamine is hydrolyzed to obtain scopolamine racemosum, followed by crystallization to obtain scopolamine racemosum hydrobromide .

- Resolution and Purification: The scopolamine racemosum hydrobromide is resolved and purified to obtain this compound with a single configuration .

Use as a Reagent

This compound can be used as a reagent in chemical synthesis. For example, it can be used as a precursor to synthesize other compounds .

Hydrolysis of Scopolamine Acetyl

The preparation of this compound includes the hydrolysis of scopolamine acetyl :

- Extraction: 3M hydrochloric acid is added to the scopolamine acetyl reaction solution for extraction, and the phases are separated .

- Hydrolysis: The upper water phase is taken and allowed to stand at room temperature for hydrolysis for more than 12 hours to obtain a hydrolysate .

- pH Adjustment and Extraction: The pH of the hydrolysate is adjusted to 9.0, and the solution is extracted with dichloromethane .

- Drying and Filtration: Anhydrous sodium sulfate is added to the extract, stirred, and filtered .

- Crystallization: Dichloromethane is removed from the filtrate under reduced pressure, 6-8 times the amount of ethanol is added for dissolving, and hydrobromic acid is added dropwise to a pH of 2-4. The solution is crystallized at 2-10°C, filtered, and the crystal is dried at 80°C to obtain this compound .

Solid-State Stereochemistry

X-ray diffraction analysis has determined the solid-state stereochemistry of anhydrous this compound. The crystals are orthorhombic with a space group P2 12 12 1 . The structure and conformation of the tropate residue are influenced by the presence or absence of water in the crystal lattice .

Applications De Recherche Scientifique

Motion Sickness and Nausea

Scopolamine is widely recognized for its effectiveness in preventing motion sickness and postoperative nausea and vomiting. It is commonly administered via transdermal patches, which allow for sustained release over several days. This method is particularly beneficial for scuba divers and patients undergoing surgery, as it helps manage symptoms effectively without the need for frequent dosing .

Gastrointestinal Disorders

The antispasmodic properties of scopolamine make it useful in treating gastrointestinal disorders such as irritable bowel syndrome, bowel colic, and renal or biliary spasms. By reducing gastrointestinal motility and secretions, scopolamine alleviates symptoms associated with these conditions .

Preanesthetic Medication

Scopolamine is often used as a premedication to reduce respiratory secretions during surgery, thereby minimizing the risk of laryngospasm. Its sedative effects also contribute to patient comfort in the perioperative setting .

Antidepressant Effects

Recent studies have highlighted the rapid antidepressant effects of scopolamine hydrobromide in patients with major depressive disorder. Clinical trials have demonstrated significant reductions in depression scores following intravenous administration of scopolamine. For instance, a study reported that patients exhibited a mean reduction of 13.8 points on the Montgomery–Åsberg Depression Rating Scale after treatment, with some achieving remission . This rapid action contrasts with traditional antidepressants, which often take weeks to show effects.

Routes of Administration

This compound can be administered through various routes:

- Transdermal Patch : Provides continuous delivery over three days.

- Intravenous Injection : Used in acute settings, particularly for nausea.

- Oral Tablets : Less common but available for specific indications .

Pharmacokinetic Profile

The pharmacokinetics of scopolamine indicate that it has a half-life allowing for effective dosing schedules, with studies showing its presence detectable in urine for up to 108 hours post-administration .

Side Effects and Contraindications

Common side effects include:

- Drowsiness

- Blurred vision

- Dry mouth

- Dilated pupils

Scopolamine is contraindicated in patients with narrow-angle glaucoma due to the risk of increased intraocular pressure and should be used cautiously in individuals with chronic lung conditions or those who are hypersensitive to belladonna alkaloids .

Case Study: Antidepressant Efficacy

A randomized controlled trial involving 30 participants demonstrated that those receiving scopolamine showed significant improvement in depressive symptoms compared to placebo controls, highlighting its potential as a novel antidepressant therapy .

Pharmacokinetic Study in Beagle Dogs

Research evaluating the pharmacokinetics of this compound oral disintegrative microencapsulated tablets revealed promising results regarding absorption and bioavailability, suggesting potential for improved formulations in human medicine .

Mécanisme D'action

Scopolamine exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . By blocking these receptors, scopolamine inhibits the action of acetylcholine, leading to its anticholinergic effects. This mechanism is responsible for its therapeutic effects in treating motion sickness and postoperative nausea .

Comparaison Avec Des Composés Similaires

La scopolamine est souvent comparée à d'autres composés anticholinergiques, tels que l'atropine et l'hyoscyamine . Bien que les trois composés partagent des mécanismes d'action similaires, la scopolamine est unique en raison de son activité plus élevée dans le système nerveux central et de ses effets secondaires périphériques moins importants . D'autres composés similaires comprennent :

Atropine : Utilisée pour traiter la bradycardie et comme agent pré-anesthésique.

Hyoscyamine : Utilisée pour traiter les troubles gastro-intestinaux.

Méclozine : Utilisée pour traiter le mal des transports et le vertige.

Diménhydrinate : Un autre anticholinergique utilisé pour le mal des transports.

Les propriétés uniques de la scopolamine en font un composé précieux tant en médecine qu'en recherche.

Propriétés

Numéro CAS |

114-49-8 |

|---|---|

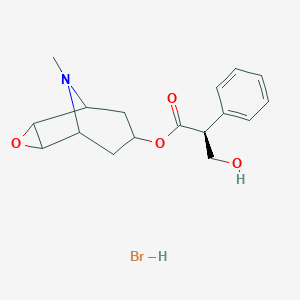

Formule moléculaire |

C17H21NO4.BrH C17H22BrNO4 |

Poids moléculaire |

384.3 g/mol |

Nom IUPAC |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |

Clé InChI |

WTGQALLALWYDJH-BKODDQECSA-N |

Impuretés |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

SMILES isomérique |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

SMILES canonique |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

Color/Form |

Viscous liquid |

melting_point |

387 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

114-49-8 672-21-9 |

Description physique |

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Durée de conservation |

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |

Solubilité |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Synonymes |

Apo Dimenhydrinate Apo-Dimenhydrinate Aviomarin Biodramina Calm X Calm-X Cinfamar Contramareo Dimen Heumann Dimen Lichtenstein Dimenhydrinate Dimetabs Dinate Diphenhydramine Theoclate DMH Dramamine Dramanate Gravol Heumann, Dimen Lünopharm, Reisetabletten Lichtenstein, Dimen Marmine Motion Aid Motion-Aid Nausicalm Reisegold Reisetabletten Lünopharm Reisetabletten ratiopharm Reisetabletten Stada Reisetabletten-ratiopharm Rodovan RubieMen Stada, Reisetabletten Superpep Theoclate, Diphenhydramine Travel Well TripTone Vertigo Vomex Vertigo-Vomex Vomacur Vomex A Vomisin Wehamine |

Pression de vapeur |

7.18X10-9 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of scopolamine hydrobromide?

A1: this compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. [, , , , ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.

Q2: What are the downstream effects of this compound's antagonism of muscarinic receptors?

A2: Blocking muscarinic receptors leads to a range of physiological effects, including reduced salivary and bronchial secretions, dilation of pupils, increased heart rate, and effects on the central nervous system such as sedation, amnesia, and reduced motion sickness. [, , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H21NO4·HBr. Its molecular weight is 384.26 g/mol. [, ]

Q4: Is there spectroscopic data available for this compound?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Proton nuclear magnetic resonance spectroscopy (1H-NMR) has been employed to determine the absolute content of this compound and identify impurities like ethanol. [] UV spectrophotometry provides a rapid and accurate method for determining this compound concentration in injections. [, ] Additionally, surface-enhanced Raman spectroscopy (SERS) allows for sensitive and non-destructive detection of this compound in aqueous solutions. [, ]

Q5: How does the formulation of this compound affect its stability and delivery?

A5: Researchers are exploring various formulation strategies to optimize the delivery and stability of this compound. Microemulsions have shown promise for transdermal delivery, with factors like droplet size and viscosity influencing permeation rates. [, ] Nasal in situ gels based on chitosan and β-glycerophosphate exhibit sustained-release properties suitable for nasal administration. [] Additionally, orally disintegrating microencapsule tablets based on the NiMS system offer advantages for convenient administration and improved bioavailability. []

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed following various routes of administration, including oral, transdermal, and intravenous. It readily crosses the blood-brain barrier, leading to its central nervous system effects. [, , , ]

Q7: How is this compound metabolized and excreted?

A7: this compound is primarily metabolized in the liver and excreted in urine. [, , ]

Q8: What animal models have been used to study the effects of this compound?

A8: Researchers have employed various animal models, including rats, mice, rabbits, and sheep, to investigate the effects of this compound on learning, memory, anxiety, and other physiological functions. [, , , , , , ]

Q9: Are there any clinical trials investigating the potential of this compound?

A9: Yes, clinical trials have explored the efficacy of this compound for various indications, including motion sickness, postoperative nausea and vomiting, and even treatment-resistant depression. [, ]

Q10: What are the known toxicities and side effects associated with this compound?

A10: this compound, particularly at higher doses, can cause adverse effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.